molecular formula C17H18FN5O2 B14975774 8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14975774
M. Wt: 343.36 g/mol
InChI Key: COOKDLRYNWXBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is an organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a propyl group attached to the imidazopurine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a purine derivative under specific conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

8-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H18FN5O2

Molecular Weight

343.36 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C17H18FN5O2/c1-3-8-23-15(24)13-14(20(2)17(23)25)19-16-21(9-10-22(13)16)12-6-4-11(18)5-7-12/h4-7H,3,8-10H2,1-2H3

InChI Key

COOKDLRYNWXBHR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C

Origin of Product

United States

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